molecular formula C21H34O2 B060590 8,10-Heneicosadiynoic acid CAS No. 174063-95-7

8,10-Heneicosadiynoic acid

Cat. No.: B060590
CAS No.: 174063-95-7
M. Wt: 318.5 g/mol
InChI Key: IQQJOZKPAQNXRX-UHFFFAOYSA-N
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Description

8,10-Heneicosadiynoic acid is an organic compound with the molecular formula C21H34O2. It is a long-chain fatty acid with two triple bonds located at the 8th and 10th positions of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Heneicosadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide and an oxidizing agent like oxygen or air .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8,10-Heneicosadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,10-Heneicosadiynoic acid involves its ability to form highly ordered structures due to the presence of triple bonds. These structures can undergo conformational changes in response to external stimuli such as temperature, pH, or light. The molecular targets and pathways involved include interactions with lipid bilayers and other biomolecules, leading to changes in membrane properties and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Heneicosadiynoic acid is unique due to its specific chain length and the position of the triple bonds. These features contribute to its distinct physical and chemical properties, making it particularly useful in the synthesis of polydiacetylene-based materials and sensors .

Properties

IUPAC Name

henicosa-8,10-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-10,15-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQJOZKPAQNXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374708
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-95-7
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174063-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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